molecular formula C9H14O4S B15331102 1-Oxa-9-thiaspiro[5.5]undecan-4-one 9,9-Dioxide

1-Oxa-9-thiaspiro[5.5]undecan-4-one 9,9-Dioxide

Cat. No.: B15331102
M. Wt: 218.27 g/mol
InChI Key: RYTLFDXQQBWYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-9-thiaspiro[55]undecan-4-one 9,9-Dioxide is a unique spiro compound characterized by its distinctive molecular structure, which includes both oxygen and sulfur atoms within a spirocyclic framework

Preparation Methods

The synthesis of 1-Oxa-9-thiaspiro[5.5]undecan-4-one 9,9-Dioxide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Oxa-9-thiaspiro[5.5]undecan-4-one 9,9-Dioxide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Oxa-9-thiaspiro[5.5]undecan-4-one 9,9-Dioxide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Oxa-9-thiaspiro[5.5]undecan-4-one 9,9-Dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

1-Oxa-9-thiaspiro[5.5]undecan-4-one 9,9-Dioxide can be compared with other spiro compounds, such as:

    1-Oxa-9-thiaspiro[5.5]undecan-4-amine: This compound has a similar spirocyclic structure but contains an amine group, which alters its reactivity and applications.

    1-Oxa-9-azaspiro[5.5]undecane derivatives:

The uniqueness of 1-Oxa-9-thiaspiro[5

Properties

Molecular Formula

C9H14O4S

Molecular Weight

218.27 g/mol

IUPAC Name

9,9-dioxo-1-oxa-9λ6-thiaspiro[5.5]undecan-4-one

InChI

InChI=1S/C9H14O4S/c10-8-1-4-13-9(7-8)2-5-14(11,12)6-3-9/h1-7H2

InChI Key

RYTLFDXQQBWYNJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCS(=O)(=O)CC2)CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.